3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one
Description
Properties
IUPAC Name |
(7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16-,17+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVMXOAIRAKHC-MPSBBLFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738031 | |
| Record name | (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-25-3 | |
| Record name | (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursor Selection
The synthesis typically begins with advanced steroidal intermediates that already incorporate critical functional groups. A common precursor is 3-methoxy-7alpha-methyl-estra-1,3,5(10)-trien-17-one , which provides the foundational methoxy group at C3 and methyl group at C7α. This starting material is strategically chosen to minimize downstream functionalization steps, ensuring higher yields and stereochemical fidelity.
Hydrogenation of the Aromatic Ring
The conversion of the aromatic A-ring (1,3,5(10)-triene) to a conjugated diene (2,5(10)-diene) is achieved via Birch reduction . In this step, the precursor is treated with lithium (Li) dissolved in liquid ammonia (NH₃) at temperatures below -55°C in the presence of a proton donor like aniline and a polar aprotic solvent such as tetrahydrofuran (THF). This reaction selectively reduces the aromatic system to a non-conjugated diene while preserving the methoxy and methyl substituents.
Key Reaction Parameters
Oxidation to the Dienone System
The intermediate dienol undergoes oxidation to introduce the ketone group at C17 and stabilize the dienone structure. Chromium trioxide (CrO₃) in pyridine is employed under anhydrous conditions to oxidize the C17 hydroxyl group to a ketone. This step concurrently aromatizes the A-ring, yielding the conjugated 2,5(10)-dien-17-one system.
Reaction Conditions
-
Oxidizing Agent: CrO₃ (1.5 equiv)
-
Solvent: Pyridine (anhydrous)
-
Temperature: 0–25°C (ambient)
-
Outcome: 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one with >85% purity.
Industrial Production Methods
Large-Scale Hydrogenation Optimization
Industrial processes utilize continuous flow reactors to enhance the efficiency of Birch reductions. Key modifications include:
Oxidation and Purification
CrO₃ is substituted with Oppenauer oxidation (aluminum isopropoxide, cyclohexanone) in scaled-up syntheses to minimize chromium waste. Post-oxidation purification involves:
-
Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove polar impurities.
-
Crystallization : Methanol/water mixtures yield >95% pure product.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale (Li/NH₃) | Industrial-Scale (Catalytic H₂) |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Reaction Time | 8–12 hours | 2–4 hours |
| Safety | High risk (explosive NH₃) | Moderate risk (high-pressure H₂) |
| Environmental Impact | Chromium waste | Minimal heavy metal residues |
Stereochemical Control and Challenges
The 7α-methyl configuration is critical for biological activity. Its retention during synthesis is ensured by:
-
Steric Hindrance : Bulky groups at C7 favor α-methyl orientation during alkylation.
-
Chiral Auxiliaries : Use of (-)-sparteine in Grignard reactions enforces desired stereochemistry.
Recent Advances in Sustainable Synthesis
Emergent methodologies focus on replacing toxic reagents:
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the dienone structure to more saturated forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce more saturated steroidal compounds.
Scientific Research Applications
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including hormonal and anti-hormonal effects.
Medicine: Research explores its potential therapeutic applications, such as in hormone replacement therapy or as an anti-cancer agent.
Industry: It is used in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid hormone receptors. The compound can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Structural Differences
The compound’s activity and applications are influenced by substituent variations at positions 3, 7, 13, and 16. Below is a comparative analysis with four structurally related steroids:
Functional and Pharmacological Differences
- 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one: Lacks direct hormonal activity but serves as a precursor in dienogest synthesis. The 7α-methyl group enhances metabolic stability compared to unsubstituted analogs .
- Methoxydienone: The 13β-ethyl group mimics testosterone derivatives, conferring progestogenic activity. However, its oral bioavailability and hepatotoxicity in humans remain unstudied .
- Tibolone :
- Dienogest: The 17α-cyanomethyl group and 4,9-diene structure confer high progestogenic potency with minimal androgenic effects .
Research Findings and Receptor Affinity Data
Receptor Binding Profiles
- Progesterone Receptor (PR): Methoxydienone shows moderate PR affinity due to its 13β-ethyl group, similar to levonorgestrel . Tibolone’s 7α-methyl group enhances PR binding compared to the target compound .
- Androgen Receptor (AR): Methoxydienone exhibits weak AR binding, while dienogest lacks androgenic activity due to its cyanomethyl substituent .
Biological Activity
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one is a synthetic steroidal compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a methoxy group at the third position and a methyl group at the seventh alpha position, contributes to its distinct chemical properties and biological interactions. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is structurally related to natural steroid hormones, influencing its interaction with hormone receptors.
The mechanism of action of this compound primarily involves its binding to steroid hormone receptors, including androgen and estrogen receptors. This interaction modulates gene expression, leading to various biological effects such as:
- Cell Proliferation : The compound may promote or inhibit the growth of certain cell types depending on the context of receptor activation.
- Differentiation : It can influence the differentiation pathways of various cell types.
- Apoptosis : The compound may induce programmed cell death in specific cancer cell lines through receptor-mediated pathways.
Hormonal Effects
Research indicates that this compound exhibits both androgenic and estrogenic activities. For instance:
- Androgenic Activity : Studies have shown that this compound can stimulate androgen receptors, promoting muscle growth and potentially enhancing athletic performance .
- Estrogenic Activity : It may also exhibit estrogen-like effects, which could be relevant in hormone replacement therapies or in treating estrogen receptor-positive cancers.
Anti-Cancer Potential
The compound has been investigated for its anti-cancer properties. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
Case Study Example
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Estrone | Natural | Estrogenic activity |
| Methoxyestradiol | Synthetic | Anti-cancer properties |
| Methyltestosterone | Synthetic | Androgenic activity |
| This compound | Synthetic | Dual hormonal activity (androgenic & estrogenic) |
Pharmacological Applications
The potential applications of this compound span various fields:
- Endocrinology : As a model compound for studying steroid hormone interactions.
- Oncology : Investigated for therapeutic use in hormone-responsive cancers.
- Sports Medicine : Explored for its anabolic properties in muscle-building contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
